Cas no 1782332-99-3 (6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride)

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is a brominated tetrahydroquinoline derivative with a hydroxyl group at the 3-position, presented as its hydrochloride salt for enhanced stability and solubility. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromine substituent offers a reactive site for further functionalization, while the hydroxyl group provides a handle for derivatization or hydrogen bonding interactions. Its rigid tetrahydroquinoline scaffold is advantageous in medicinal chemistry for designing compounds with targeted biological activity. The hydrochloride form ensures consistent handling and storage properties, making it suitable for research and industrial applications requiring precise chemical modifications.
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride structure
1782332-99-3 structure
Product Name:6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
CAS No:1782332-99-3
MF:C9H11BrClNO
MW:264.54674077034
MDL:MFCD34168503
CID:5639374
PubChem ID:105515184
Update Time:2025-06-15

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Z2733593416
    • 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
    • 1782332-99-3
    • EN300-27782160
    • 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
    • MDL: MFCD34168503
    • Inchi: 1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(12)5-11-9;/h1-3,8,11-12H,4-5H2;1H
    • InChI Key: OSFXXSNWALBOLP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC(CN2)O.Cl

Computed Properties

  • Exact Mass: 262.97125g/mol
  • Monoisotopic Mass: 262.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27782160-0.05g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
0.05g
$186.0 2025-03-19
Enamine
EN300-27782160-0.1g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
0.1g
$277.0 2025-03-19
Enamine
EN300-27782160-0.25g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
0.25g
$396.0 2025-03-19
Enamine
EN300-27782160-0.5g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
0.5g
$624.0 2025-03-19
Enamine
EN300-27782160-1.0g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
1.0g
$800.0 2025-03-19
Enamine
EN300-27782160-2.5g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
2.5g
$1568.0 2025-03-19
Enamine
EN300-27782160-5.0g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
5.0g
$2318.0 2025-03-19
Enamine
EN300-27782160-10.0g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95.0%
10.0g
$3438.0 2025-03-19
Enamine
EN300-27782160-1g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95%
1g
$800.0 2023-09-09
Enamine
EN300-27782160-5g
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
1782332-99-3 95%
5g
$2318.0 2023-09-09

Additional information on 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride

Research Brief on 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride (CAS: 1782332-99-3): Recent Advances and Applications

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride (CAS: 1782332-99-3) is a chemically modified tetrahydroquinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a bromo substituent and a hydroxyl group on the tetrahydroquinoline scaffold, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, antimicrobial resistance, and oncology.

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride typically involves multi-step organic reactions, including bromination, reduction, and cyclization processes. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and green chemistry approaches, have been employed to improve the yield and enantiomeric purity of this compound. Researchers have also investigated its physicochemical properties, including solubility, stability, and crystallinity, to optimize its formulation for pharmaceutical applications.

In the context of CNS disorders, recent preclinical studies have demonstrated that derivatives of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride exhibit promising activity as modulators of neurotransmitter receptors, such as serotonin and dopamine receptors. These findings suggest potential applications in the treatment of depression, anxiety, and Parkinson's disease. Additionally, the compound's structural features have been leveraged to design novel antimicrobial agents with activity against drug-resistant bacterial strains, addressing a critical need in global health.

Oncology research has also benefited from the exploration of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride as a scaffold for kinase inhibitors. Recent studies have highlighted its role in the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, modifications of the hydroxyl and bromo groups have yielded compounds with selective activity against specific cancer cell lines, offering a foundation for the development of targeted therapies.

Looking ahead, the continued investigation of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride and its derivatives holds great promise for advancing drug discovery efforts. Future research directions may include the exploration of its pharmacokinetic and pharmacodynamic properties, as well as the development of more efficient synthetic routes. Collaborative efforts between academia and industry will be essential to translate these findings into clinically relevant therapeutics.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd